molecular formula C₁₃H₁₀D₆N₂O₂S B1153655 Dansyl-d6-methylamine

Dansyl-d6-methylamine

Cat. No.: B1153655
M. Wt: 270.38
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-d6-methylamine is a deuterium-labeled analog of dansyl-methylamine, characterized by the substitution of six hydrogen atoms with deuterium in its methyl groups. This compound serves as a critical tool in biochemical and analytical research, primarily functioning as a stable isotope-labeled, fluorescent probe. Its core research value lies in its application in the synthesis of various compounds, including its use in the study of betaine-homocysteine S-methyltransferase and the development of novel oxazinones as polymerase inhibitors . The dansyl moiety, a 1-dimethylaminonaphthalene-5-sulfonyl group, is renowned for its strong fluorescence properties, making it an excellent tag for sensitive detection and analysis . The deuterium labeling (d6) provides a distinct mass tag, making this compound particularly valuable for use as an internal standard in quantitative mass spectrometry, thereby enabling precise and accurate measurements of analytes in complex biological matrices. Furthermore, the parent dansyl chemistry is historically and fundamentally important for identifying N-terminal amino acids in peptides and proteins via the Edman degradation, where it provides extreme sensitivity for detection . Researchers also utilize dansyl-derived compounds in the development of advanced materials, such as multifunctional supramolecular nanovesicles with anti-biofilm properties, highlighting the versatility of the dansyl functional group in interdisciplinary science . This product, with a molecular formula of C13H10D6N2O2S and a molecular weight of 270.38 g/mol, is intended for research applications only . It is strictly not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₁₃H₁₀D₆N₂O₂S

Molecular Weight

270.38

Synonyms

DNS-d6-methylamine;  5-(Dimethylamino)-N-methyl-1-Naphthalenesulfonamide-d6; _x000B_N-Methyl-5-dimethylaminonaphthalene-1-sulfonamide-d6

Origin of Product

United States

Scientific Research Applications

Protein Labeling and Analysis

Dansyl-d6-methylamine is primarily used to label proteins and peptides due to its fluorescent properties. The dansyl group enhances fluorescence, allowing for sensitive detection and quantification.

  • Fluorescent Labeling : this compound reacts with primary amines in proteins to form fluorescent sulfonamide derivatives. This reaction facilitates the study of protein structure and function through fluorescence spectroscopy .
  • Protein Sequencing : The compound aids in the sequencing of proteins by enabling the identification of amino acid residues through their fluorescence characteristics. This method is critical for understanding protein interactions and modifications .

Investigation of Protein Dynamics

The ability of dansyl derivatives to undergo fluorescence resonance energy transfer (FRET) makes them suitable for studying protein dynamics.

  • FRET Applications : this compound can be used to investigate protein folding and conformational changes. By labeling different sites on a protein, researchers can monitor changes in fluorescence as proteins fold or interact with other molecules .

Synthesis of Novel Compounds

Research has shown that this compound can serve as a precursor for synthesizing novel fluorescent compounds.

  • Synthesis of Fluorescent Derivatives : Studies have demonstrated the synthesis of new fluorescent derivatives by reacting this compound with various amines, yielding compounds that exhibit unique fluorescence properties. These derivatives can be used in various applications, including drug development and molecular imaging .

Anticancer Research

Recent studies have explored the potential of this compound derivatives as anticancer agents.

  • Molecular Docking Studies : Researchers have synthesized sulfonamide derivatives from dansyl chloride and evaluated their binding affinities to cancer-related targets. Molecular docking studies indicated that these compounds exhibited favorable binding affinities compared to existing drugs, suggesting their potential as effective anticancer agents .

Case Study 1: Fluorescent Derivatives for Free Radical Studies

In a study focused on synthesizing new fluorescent derivatives from dansyl chloride, researchers successfully created compounds that generate free radicals upon oxidation. These compounds were characterized using NMR and fluorescence spectroscopy, highlighting the utility of dansyl derivatives in studying oxidative processes in biological systems .

Case Study 2: Anticancer Activity Evaluation

Another study investigated the synthesis of sulfonamides from dansyl chloride with strategically chosen substituents aimed at enhancing anticancer activity. The resulting compounds demonstrated superior binding affinities to a key cancer target compared to established drugs, indicating their potential as novel therapeutic agents .

Data Table: Properties and Applications

Property/CharacteristicValue/Description
Chemical Structure This compound (Fluorescent label)
Primary Use Protein labeling and analysis
Fluorescence Emission Maxima Typically around 530 nm
Binding Affinity Range -6.8 to -8.2 kcal/mol (for synthesized sulfonamides)
Key Applications Protein dynamics studies, anticancer research

Q & A

Basic: What are the validated synthetic pathways for Dansyl-d6-methylamine, and how do reaction conditions influence isotopic purity?

This compound is typically synthesized via nucleophilic substitution between dansyl chloride and deuterated methylamine (CD₃NH₂). Key steps include:

  • Deuterium incorporation : Use of deuterated reagents (e.g., CD₃NH₂·DCl) under anhydrous conditions to minimize proton exchange .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) coupled with mass spectrometry to confirm isotopic purity (>98% d6) and remove non-deuterated byproducts .
  • Condition optimization : Temperature control (0–4°C) reduces side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of the dansyl group.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR detects residual protons in the methylamine group (absence of signals at δ 2.8–3.1 ppm confirms deuteration) .
  • Fluorescence spectroscopy : Excitation/emission maxima at 340/510 nm validate dansyl group integrity; deuterium substitution reduces Stokes shift by 2–3 nm compared to non-deuterated analogs .
  • LC-MS/MS : Quantifies isotopic purity via m/z ratios (e.g., [M+H]+ at 289.1 for d0 vs. 295.1 for d6) and distinguishes fragmentation patterns .

Advanced: How can researchers design factorial experiments to optimize this compound’s labeling efficiency in protein interaction studies?

A 2³ factorial design evaluates three factors:

  • pH (6.5 vs. 8.0),
  • Labeling time (1 vs. 4 hours),
  • Molar ratio (1:1 vs. 1:5 protein:label).
FactorLevel 1Level 2
pH6.58.0
Time1h4h
Ratio1:11:5
Response variables : Labeling efficiency (HPLC-MS), fluorescence intensity. Interactions between pH and ratio are analyzed via ANOVA, with post-hoc Tukey tests identifying optimal conditions .

Advanced: What methodological frameworks resolve contradictions in this compound’s fluorescence quenching data across pH gradients?

  • Theoretical grounding : Link observations to Förster resonance energy transfer (FRET) theory, where pH-induced conformational changes alter donor-acceptor distances .
  • Data reconciliation :
    • Use Stern-Volmer plots to differentiate static vs. dynamic quenching.
    • Compare deuterated vs. non-deuterated analogs to isolate isotopic effects on fluorescence lifetimes .
  • Error minimization : Triangulate data with circular dichroism (secondary structure analysis) and molecular dynamics simulations .

Advanced: How should researchers address batch-to-batch variability in this compound’s stability during longitudinal studies?

  • Stability protocols :
    • Storage: Lyophilized aliquots at -80°C under argon; reconstitution in deuterated solvents (e.g., D₂O) prevents proton exchange .
    • Quality control: Monthly LC-MS checks for deuteration loss (>2% deviation triggers batch rejection).
  • Statistical monitoring :
    • Control charts (e.g., Shewhart charts) track fluorescence intensity variability (mean ± 3σ) across batches .

Basic: What are the critical parameters for reproducing this compound-based assays in fluorescence microscopy?

  • Excitation wavelength : 340–350 nm (avoid UV photobleaching using pulsed lasers) .
  • Buffer compatibility : Avoid Tris-based buffers (primary amine interference); use HEPES (pH 7.4) or borate (pH 8.2) .
  • Control experiments : Include non-deuterated Dansyl-methylamine to calibrate isotopic effects on quantum yield .

Advanced: How can Bayesian statistical models improve quantification of this compound’s binding kinetics in heterogeneous systems?

  • Model structure : Hierarchical Bayesian frameworks account for:
    • Prior distributions: Literature-derived rate constants (kₐₐₜₕ ~ 10⁴ M⁻¹s⁻¹).
    • Likelihood function: Fluorescence anisotropy data fitted to a two-state binding model .
  • Posterior sampling : Markov Chain Monte Carlo (MCMC) estimates credible intervals for Kd and kon/koff, reducing overfitting in noisy datasets .

Basic: What steps ensure ethical and accurate citation of prior this compound research in publications?

  • Source evaluation : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over non-academic platforms .
  • Citation practices :
    • Use reference managers (e.g., EndNote) to track primary sources for synthesis protocols .
    • Clearly distinguish between original data and derivative works (e.g., "Smith et al. observed... [1], whereas our results show...") .

Advanced: What strategies mitigate isotopic scrambling in this compound during in vivo metabolic tracing experiments?

  • Isotope dilution assays : Co-administer ¹³C-glucose to track deuterium loss via GC-MS metabolomics .
  • Quench solutions : Rapid freezing in liquid N₂ followed by acidification (0.1 M HCl) halts enzymatic activity .
  • Data correction : Apply matrix factorization algorithms to deconvolute scrambling artifacts from true metabolic fluxes .

Advanced: How do researchers validate the absence of matrix effects when quantifying this compound in complex biological samples?

  • Standard addition method : Spike known quantities into plasma/lysate and compare slopes of calibration curves (deviation >10% indicates matrix interference) .
  • Ion suppression tests : LC-MS/MS with post-column infusion identifies co-eluting suppressors; mitigate with SPE cleanup (C18 cartridges) .

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